[2-(4-Fluorophenyl)cyclopropyl]methanol
Description
Contextual Significance and Molecular Architecture of Cyclopropyl-Substituted Methanols
Cyclopropane (B1198618) rings are the smallest stable carbocycles, and their inherent ring strain (approximately 27 kcal/mol) imparts unique chemical and physical properties. When incorporated into larger molecules, the cyclopropyl (B3062369) group can act as a conformationally rigid linker or a reactive handle. The carbon-carbon bonds within the ring have a higher p-character than typical alkanes, allowing the ring to interact electronically with adjacent functional groups, sometimes resembling a carbon-carbon double bond.
Cyclopropyl-substituted methanols, such as Cyclopropanemethanol, are valuable building blocks in organic synthesis. fishersci.casigmaaldrich.com The primary alcohol group (–CH₂OH) is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities. smolecule.com The combination of the strained ring and the methanol (B129727) group allows for a variety of synthetic transformations. For instance, acid-catalyzed reactions of 2-arylcyclopropylmethanols with aldehydes can lead to the formation of polysubstituted tetrahydropyrans through Prins cyclization, a powerful method for constructing oxygen-containing heterocyclic scaffolds. acs.org This reactivity highlights the utility of the cyclopropylmethanol (B32771) framework in accessing complex molecular architectures.
Overview of Fluorinated Organic Compounds in Chemical Synthesis and Biological Sciences
The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry and materials science. numberanalytics.comchimia.ch Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of hydrogen (1.47 Å for F vs. 1.20 Å for H). chimia.ch This allows for the substitution of hydrogen with fluorine often without significant steric disruption, a concept known as bioisosterism. chimia.ch
The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. chimia.chwikipedia.orgwikipedia.org Furthermore, the strategic placement of fluorine atoms can profoundly alter a molecule's electronic properties, acidity, basicity, and lipophilicity. chimia.chconsensus.app These modifications can lead to improved potency, selectivity, membrane permeability, and bioavailability of bioactive compounds. chimia.chalfa-chemistry.com It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, underscoring the profound impact of organofluorine chemistry on the life sciences. wikipedia.orgwikipedia.org
Historical Perspective and Current Research Trajectories for [2-(4-Fluorophenyl)cyclopropyl]methanol and Related Structures
While extensive historical documentation specifically for this compound is not prevalent in seminal literature, its emergence is tied to the broader development of fluorinated building blocks for drug discovery. The synthesis and utility of this compound are often described in the context of creating larger, biologically active molecules.
A significant portion of the available research on related structures focuses on the synthesis of key intermediates for pharmaceuticals. For example, the structurally more complex compound, [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, is a critical intermediate in the synthesis of Pitavastatin, a drug used to treat high cholesterol. google.comnih.govpharmaffiliates.com The synthesis of this quinoline (B57606) derivative often involves the reduction of the corresponding carboxylic acid ester. google.comgoogle.comresearchgate.net
Current research trajectories for compounds containing the 2-(4-fluorophenyl)cyclopropyl moiety focus on their use as versatile synthons. The fluorinated phenylcyclopropane scaffold is explored in the design of selective serotonin (B10506) receptor agonists. nih.gov In such research, the specific arrangement (stereochemistry) of the substituents on the cyclopropane ring is crucial for biological activity, and modifications to the phenyl ring and the functional groups attached to the cyclopropane are systematically investigated to optimize potency and selectivity. nih.gov The development of synthetic methods to access these building blocks, such as trans-2-(4-fluorophenyl)cyclopropaneboronic acid pinacol (B44631) ester, further enables their incorporation into a diverse range of potential therapeutic agents. synblock.com
Chemical Compound Data
Below are tables detailing the properties of this compound and related compounds mentioned in the text.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | [(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanol |
| Molecular Formula | C₁₀H₁₁FO |
| Molecular Weight | 166.195 g/mol |
| CAS Number | 1821817-76-8 (trans isomer) |
Note: Data corresponds to the trans isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZTCKFPWLUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for the Preparation of [2-(4-Fluorophenyl)cyclopropyl]methanol
Multiple synthetic pathways have been developed to access this compound, primarily involving cyclopropanation of a styrene (B11656) precursor or the reduction of a corresponding carbonyl compound. smolecule.com A common strategy involves the cyclopropanation of 4-fluorostyrene (B1294925), followed by the reduction of an ester or aldehyde functional group to the desired primary alcohol.
Key Synthetic Approaches:
Cyclopropanation Reactions: These methods utilize diazo compounds or other carbene precursors to form the cyclopropane (B1198618) ring from an alkene. smolecule.com
Reduction Reactions: This approach involves the reduction of a corresponding cyclopropyl (B3062369) ketone, aldehyde, or carboxylic acid ester using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.comnbinno.com
Catalytic Methods: Transition metal catalysts are frequently employed to facilitate the cyclopropanation step with high efficiency and selectivity. smolecule.com
Achieving high stereocontrol is critical in the synthesis of bioactive molecules. For this compound, both diastereoselectivity (controlling the trans vs. cis arrangement on the cyclopropane ring) and enantioselectivity (controlling the formation of one enantiomer over the other) are paramount.
Biocatalysis has emerged as a powerful tool for this purpose. Engineered myoglobin-based catalysts have been successfully used for the highly stereoselective cyclopropanation of fluorinated olefins. wpmucdn.com These enzymatic systems can achieve excellent diastereomeric and enantiomeric control, offering a pathway to optically active fluorocyclopropanes that is not readily accessible through traditional chemocatalytic methods. wpmucdn.com Another prominent approach is the use of chiral catalysts in metal-catalyzed carbene transfer reactions. wpmucdn.comnih.gov Chiral cobalt(II) porphyrin complexes, for instance, have demonstrated exceptional selectivity in cyclopropanation reactions, providing a route to enantioenriched cyclopropanes. nih.gov
Organocatalysis also presents a viable strategy. Chiral amine catalysts can activate α,β-unsaturated aldehydes towards reaction with stabilized ylides, leading to the formation of enantioenriched cyclopropanes through an iminium-mediated pathway. princeton.edu
Catalysis is central to the efficient and selective synthesis of this compound. In the cyclopropanation step, various transition metals are employed to catalyze the transfer of a carbene moiety to 4-fluorostyrene.
Catalytic Cyclopropanation:
Rhodium and Copper Catalysts: Chiral dirhodium(II) carboxamidates and copper complexes with ligands like bis-oxazolines are well-established for providing high stereocontrol in cyclopropanation reactions. nih.gov
Cobalt Catalysts: Chiral cobalt(II) porphyrins have emerged as superior catalysts for certain cyclopropanation reactions, exhibiting unique reactivity and exceptional selectivities that can surpass traditional copper and rhodium systems. nih.gov
Metal-Organic Frameworks (MOFs): Using porphyrin-based MOFs as nanoreactors for Rh-catalyzed cyclopropanation can enhance diastereoselectivity, exclusively yielding the trans isomer due to substrate-catalyst interactions within the confined pores. rsc.org
Biocatalysts: Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the cyclopropanation of fluorinated olefins with high precision. wpmucdn.com
Catalytic Reduction: For synthetic routes that generate a cyclopropyl carbonyl precursor, catalytic hydrogenation is an effective method for reduction to the final alcohol. The hydrogenation of cyclopropanecarboxaldehyde (B31225) derivatives can be achieved using cobalt or nickel catalysts, such as Raney nickel, under hydrogen pressure. google.com Alternatively, chemoselective reducing agents are used. A method for a structurally related compound involves the reduction of an ester using a combination of potassium borohydride (KBH₄) and magnesium chloride (MgCl₂), which can be applied to the synthesis of the target molecule. google.comresearchgate.net
| Catalyst System | Key Features | Typical Selectivity | Reference |
|---|---|---|---|
| Chiral Cobalt(II) Porphyrins | Exceptional reactivity and selectivity; effective for electron-deficient alkenes. | High diastereo- and enantioselectivity. | nih.gov |
| Rh-metalated Porphyrin MOFs | Confined reaction space enhances diastereoselectivity. | Exclusively trans isomer formation. | rsc.org |
| Engineered Myoglobin | Biocatalytic approach; high stereocontrol for fluorinated olefins. | Up to 99:1 d.r. and 99% e.e. | wpmucdn.com |
| Chiral Amine Organocatalysts | Metal-free approach based on iminium ion activation. | High enantioselectivity (e.g., 94% ee). | princeton.edu |
The development of novel reagents is driven by the need for higher efficiency, selectivity, and more sustainable synthetic processes. In the context of synthesizing this compound, significant advances include:
Engineered Biocatalysts: The rational design of enzymes, such as myoglobin, has created biocatalysts tailored for specific transformations like the asymmetric cyclopropanation of fluorinated styrenes. wpmucdn.com These engineered proteins act as highly efficient and selective reagents.
Advanced Metal Catalysts: The design of sophisticated ligands for transition metals, such as the chiral porphyrins used with cobalt, represents a key area of reagent development. nih.gov These catalysts provide unprecedented levels of stereocontrol.
Reaction Mechanisms and Kinetic Studies in Synthesis
Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product outcomes.
The mechanisms for the synthesis of this compound vary depending on the chosen route.
Ylide-Mediated Cyclopropanation: In reactions like the Corey-Chaykovsky cyclopropanation, the mechanism involves the initial nucleophilic attack of the ylide on the carbonyl group of an α,β-unsaturated aldehyde precursor. This forms a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate the sulfide. nih.gov
Reduction Reactions: The reduction of a carbonyl group to an alcohol with complex metal hydrides like NaBH₄ or LiAlH₄ proceeds via the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the final alcohol.
Kinetic models for related industrial processes, such as methanol (B129727) synthesis over Cu/ZnO/Al₂O₃ catalysts, have been extensively studied to understand the influence of temperature, pressure, and reactant concentrations on reaction rates. utwente.nlresearchgate.net While specific kinetic data for this compound synthesis is not widely published, these general principles of reaction kinetics apply.
The stereochemistry of the final product is determined during the cyclopropanation step. The choice of catalyst and reaction conditions dictates the relative orientation of the substituents on the newly formed cyclopropane ring.
Diastereoselectivity: In many catalytic systems, the trans isomer is thermodynamically favored and is often the major product. As noted, the use of Rh-porphyrin MOFs can lead to exclusive formation of the trans product. rsc.org
Enantioselectivity: When chiral catalysts are used, the enantiomeric outcome is governed by the steric and electronic interactions between the substrate and the chiral environment of the catalyst. In biocatalytic systems, the substrate is precisely oriented within the enzyme's active site, leading to highly selective bond formation on one face of the alkene. wpmucdn.com Similarly, with chiral metal complexes, the ligands create a chiral pocket that directs the approach of the alkene to the metal-carbene intermediate, resulting in high enantiomeric excess (e.e.). nih.gov
| Method | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Biocatalysis | Engineered Myoglobin | gem-Difluoro alkenes | up to 99:1 | up to 99% | wpmucdn.com |
| Metal Catalysis | Chiral Cobalt(II) Porphyrin | Olefins with diazoacetates | Exceptional | Exceptional | nih.gov |
| Organocatalysis | Chiral Dihydroindole | α,β-Unsaturated aldehydes | Not specified | up to 95% | princeton.edu |
Chemical Reactivity and Functional Group Interconversions of this compound
This compound is a versatile synthetic building block possessing three distinct regions for chemical modification: the hydroxyl group, the cyclopropyl ring, and the fluorophenyl moiety. The reactivity of each of these components can be selectively addressed to generate a diverse array of derivatives.
Reactions Involving the Hydroxyl Group
The primary alcohol functionality is a key site for a variety of chemical transformations, including oxidation, dehydration, and conversion into esters or ethers.
Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents are used for the selective synthesis of [2-(4-fluorophenyl)cyclopropyl]carbaldehyde. A notable method for this transformation is the use of o-iodoxybenzoic acid (IBX) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). This reagent is known for its high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation. google.com Another approach involves catalytic oxidation, such as using chloroperoxidase with an appropriate terminal oxidant like tert-butyl hydroperoxide, which has been shown to effectively catalyze the enantioselective oxidation of similar cyclopropylmethanols. nih.gov Stronger oxidizing conditions, utilizing reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of the corresponding carboxylic acid, 2-(4-fluorophenyl)cyclopropane-1-carboxylic acid. google.com
Dehydration: Under acidic conditions, this compound can undergo dehydration to form an alkene. This elimination reaction typically requires a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and heat. The reaction proceeds by protonation of the hydroxyl group, forming a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form a double bond. However, this reaction can be complex due to the potential for rearrangements of the resulting carbocation intermediate, which could also lead to the opening of the strained cyclopropyl ring. The dehydration of methanol to form dimethyl ether over solid acid catalysts like γ-Al₂O₃ or zeolites serves as a well-studied industrial analogue for this type of transformation, highlighting the principles of acid catalysis in alcohol dehydration. mdpi.comcetjournal.itresearchgate.net
Esterification and Etherification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by a small amount of strong acid. Similarly, ethers can be synthesized via Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.
Table 1: Summary of Reactions Involving the Hydroxyl Group
| Reaction Type | Reagent(s) | Product |
| Oxidation (to Aldehyde) | o-Iodoxybenzoic acid (IBX) | [2-(4-Fluorophenyl)cyclopropyl]carbaldehyde |
| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄) | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid |
| Dehydration | Sulfuric Acid (H₂SO₄), Heat | (4-Fluorophenyl)vinylcyclopropane / Ring-opened products |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | [2-(4-Fluorophenyl)cyclopropyl]methyl ester |
| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | [2-(4-Fluorophenyl)cyclopropyl]methyl ether |
Transformations of the Cyclopropyl Moiety
The cyclopropane ring is a strained three-membered carbocycle that can undergo ring-opening reactions under specific conditions, typically involving electrophilic or radical pathways. The presence of the adjacent phenyl group can influence this reactivity.
Electrophilic Ring-Opening: The cyclopropane ring can be opened by strong electrophiles. For instance, reactions with hydrohalic acids (e.g., HBr, HCl) can lead to the formation of 1,3-addition products. The regioselectivity of the ring opening is directed by the stability of the resulting carbocation intermediate. The phenyl group can stabilize a positive charge on the adjacent carbon, directing the nucleophilic attack to the terminal carbon. Furthermore, specialized reagents have been developed for targeted ring-opening reactions. Hypervalent iodine reagents, in the presence of a Lewis acid like AgBF₄, can mediate a fluorinative ring-opening, leading to 1,3-difluorinated or 1,3-oxyfluorinated products. nih.gov The electron-donating character of the aryl substituent on the cyclopropane is known to facilitate this type of electrophilic opening. nih.gov
Radical Ring-Opening: The strained C-C bonds of the cyclopropane ring can also be cleaved via radical intermediates. Oxidative radical strategies can initiate a ring-opening cascade. nih.govresearchgate.net For example, a radical generated elsewhere in the molecule or from an external source can add to the cyclopropane ring, inducing its opening to form a more stable, distal alkyl radical. This intermediate can then be trapped or participate in further cyclization reactions. nih.gov
Modifications of the Fluorophenyl Ring
The fluorine atom on the phenyl ring is the primary site for modification on this part of the molecule, typically through nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr): The substitution of an aryl fluoride (B91410) requires activation by electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the cyclopropylmethyl group is not a strong electron-withdrawing group, making SₙAr reactions challenging. However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles and bases (e.g., sodium amide, sodium hydroxide), substitution can be achieved. youtube.com The reaction generally proceeds through an addition-elimination mechanism via a negatively charged Meisenheimer intermediate. nih.gov Alternatively, under conditions of a very strong base like sodium amide, an elimination-addition pathway involving a highly reactive benzyne (B1209423) intermediate may occur. youtube.com This pathway can sometimes lead to a mixture of regioisomers. Common nucleophiles for these reactions include alkoxides (e.g., NaOCH₃) to form anisole (B1667542) derivatives, or amides (e.g., NaNH₂) to introduce amino groups.
Derivatization Strategies and Analog Synthesis from this compound
This compound is a valuable starting material for the synthesis of more complex molecules and analogs, particularly in pharmaceutical development. A common strategy involves activating the hydroxyl group to facilitate coupling reactions that extend the carbon chain.
A closely related compound, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, serves as a key intermediate in the synthesis of the cholesterol-lowering drug Pitavastatin. derpharmachemica.comglobethesis.com The synthetic strategies employed for this drug highlight the utility of the cyclopropylmethanol (B32771) core in building complex side chains. These strategies are directly applicable to derivatizing this compound.
The primary steps for derivatization are:
Activation of the Hydroxyl Group: The -OH group is a poor leaving group and must be converted into a more reactive functional group. This is commonly achieved by converting the alcohol into a halide or a sulfonate ester.
Halogenation: Reaction with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the alcohol into the corresponding bromide or chloride, [2-(4-fluorophenyl)cyclopropyl]methyl bromide or chloride.
Sulfonylation: Reaction with sulfonyl chlorides such as tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields a tosylate or mesylate ester. These are excellent leaving groups.
Carbon-Carbon Bond Formation: Once the leaving group is installed, the molecule can undergo nucleophilic substitution or coupling reactions to form new C-C bonds.
Wittig Reaction: The activated intermediate can be used to prepare a phosphonium (B103445) salt (e.g., by reacting the bromide with triphenylphosphine). google.com This salt can then be deprotonated to form a Wittig reagent (an ylide), which reacts with an aldehyde or ketone to form an alkene, effectively attaching a complex side chain. This is a key step in several reported syntheses of Pitavastatin. globethesis.com
Julia Olefination: An alternative olefination strategy involves converting the alcohol to a sulfone, such as a benzothiazolyl sulfone. This sulfone can then react with an aldehyde under basic conditions to form an alkene, a method also employed in advanced Pitavastatin syntheses. derpharmachemica.com
Direct Substitution: The halide or sulfonate can be displaced by a variety of carbon nucleophiles, such as organocuprates or Grignard reagents (in the presence of a suitable catalyst), to form new analogs.
This two-step sequence of activation followed by coupling provides a powerful and modular approach to synthesizing a wide range of analogs from the this compound scaffold, enabling systematic exploration of structure-activity relationships in drug discovery programs.
Table 2: Derivatization Pathway for Analog Synthesis
| Step | Starting Material | Reagent(s) | Intermediate / Product | Purpose |
| 1. Activation | This compound | PBr₃ | [2-(4-Fluorophenyl)cyclopropyl]methyl bromide | Convert -OH to a good leaving group |
| 2. Coupling (Wittig) | [2-(4-Fluorophenyl)cyclopropyl]methyl bromide | 1. PPh₃ 2. Base 3. Aldehyde (R-CHO) | Alkene analog with extended side chain | C-C bond formation to build complex analog |
Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of [2-(4-Fluorophenyl)cyclopropyl]methanol, providing precise information about the chemical environment of each proton and carbon atom. The molecule's structure, featuring a 4-fluorophenyl ring, a cyclopropyl (B3062369) group, and a primary alcohol, gives rise to a distinct set of NMR signals.
Based on the structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region (approx. 0.5-2.0 ppm), while the methylene (B1212753) protons of the methanol (B129727) group would likely resonate around 3.5-4.0 ppm. The aromatic protons on the 4-fluorophenyl ring would appear as two distinct multiplets in the downfield region (approx. 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. In the ¹³C NMR spectrum, the cyclopropyl carbons would be found at high field (approx. 10-25 ppm), the methylene carbon of the methanol group around 60-70 ppm, and the aromatic carbons between 115-165 ppm, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF).
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.5 - 1.2 | Multiplet |
| Cyclopropyl CH (adj. to Ar) | 1.5 - 2.0 | Multiplet |
| Cyclopropyl CH (adj. to CH₂OH) | 1.2 - 1.8 | Multiplet |
| Methanol CH₂ | 3.5 - 4.0 | Doublet of Doublets (dd) |
| Methanol OH | Variable | Broad Singlet |
| Aromatic CH (ortho to F) | 7.0 - 7.2 | Triplet (t) or Doublet of Doublets (dd) |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl CH₂ | 10 - 15 |
| Cyclopropyl CH (adj. to Ar) | 20 - 25 |
| Cyclopropyl CH (adj. to CH₂OH) | 15 - 20 |
| Methanol CH₂ | 60 - 70 |
| Aromatic C (ipso) | 135 - 140 |
| Aromatic CH (meta to F) | 128 - 132 |
| Aromatic CH (ortho to F) | 114 - 118 (d, ²JCF ≈ 21 Hz) |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the predicted signals and confirming the molecule's covalent framework and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the geminal and vicinal protons on the cyclopropane ring, and between the cyclopropyl proton and the adjacent methylene protons of the methanol group. It would also confirm the coupling between the ortho- and meta-protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the signals of the CH₂OH protons to the methanol carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for establishing the connectivity of different molecular fragments. Key HMBC correlations would include those from the methanol CH₂ protons to the adjacent cyclopropyl carbon and the ipso-carbon of the aromatic ring, confirming the attachment of the hydroxymethylcyclopropyl moiety to the fluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could help determine the relative stereochemistry (cis/trans) of the substituents on the cyclopropane ring by observing through-space correlations between the protons on the ring and the protons of the substituent groups.
Expected 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | Correlations among cyclopropyl protons; Correlation between CH-CH₂OH | Confirms spin systems within the cyclopropyl and methanol moieties. |
| HSQC | Links each ¹H signal to its directly bonded ¹³C signal | Unambiguous assignment of all CH, CH₂, and CH₃ groups. |
| HMBC | Aromatic protons ↔ Cyclopropyl carbons; Methanol CH₂ protons ↔ Aromatic ipso-carbon | Confirms connectivity between the fluorophenyl ring and the cyclopropylmethanol (B32771) group. |
| NOESY | Aromatic protons ↔ Cyclopropyl protons | Provides information on the relative orientation (stereochemistry) of the ring substituents. |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards. azom.commestrelab.comresolvemass.ca The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca
To determine the absolute purity of a batch of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate integration. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity can be calculated with high precision. This technique can also be applied to monitor the conversion of reactants to this compound during its synthesis by observing the change in signal integrals over time.
Key Parameters for a qNMR Experiment
| Parameter | Requirement for Accurate Quantification |
|---|---|
| Relaxation Delay (d1) | Must be at least 5 times the longest T₁ relaxation time of both analyte and standard. |
| Pulse Angle | A 90° pulse is typically used to ensure maximum signal intensity. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 100) for accurate integration. azom.com |
| Signal Selection | Use well-resolved, non-overlapping signals for both the analyte and the internal standard. |
| Internal Standard | Must be stable, non-volatile, have a simple spectrum, and be of certified high purity. |
Since this compound is a chiral molecule, determining its enantiomeric purity (or enantiomeric excess, ee) is often necessary, particularly in pharmaceutical contexts. Chiral NMR spectroscopy provides a direct and efficient method for this analysis. nih.govacs.org The technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
When a chiral solvating agent, such as a chiral lanthanide shift reagent or a specifically designed chiral molecule, is added to a solution of racemic this compound, it forms transient diastereomeric complexes with both the (R,R)- and (S,S)-enantiomers (assuming a trans configuration). nih.govdoaj.orgacs.org These diastereomeric complexes are energetically different and exist in distinct chemical environments, causing the NMR signals of the two enantiomers, which are identical in a non-chiral environment, to become resolved into two separate sets of peaks. By integrating the corresponding signals for each enantiomer in the ¹H NMR spectrum, the enantiomeric ratio can be directly calculated. This method is often rapid as it does not require derivatization of the analyte. acs.org
Principle of Chiral NMR for Enantiomeric Purity
| Step | Process | NMR Spectrum Observation |
|---|---|---|
| 1. Analyte | Racemic mixture of this compound in an NMR solvent. | A single set of peaks is observed for the compound. |
| 2. Add CSA | A chiral solvating agent (CSA) is added to the solution. | The CSA forms diastereomeric complexes with each enantiomer. |
| 3. Measurement | The ¹H NMR spectrum of the mixture is recorded. | Two distinct sets of signals appear, one for each enantiomer-CSA complex. |
| 4. Quantification | The integrals of a well-resolved pair of signals are compared. | The ratio of the integrals gives the enantiomeric ratio (e.g., 95:5), from which the enantiomeric excess (ee) is calculated. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition with high confidence. For this compound, with the molecular formula C₁₀H₁₁FO, the calculated monoisotopic mass is 166.07939 Da. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing further structural confirmation. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺•) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of fragmentation is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve:
Loss of water ([M-H₂O]): A common fragmentation for alcohols.
Loss of the hydroxymethyl radical ([M-•CH₂OH]): Cleavage of the bond between the cyclopropane ring and the methanol group.
Formation of a tropylium-like ion: Fragmentation involving the fluorophenyl ring.
Cleavage of the cyclopropane ring: Leading to various smaller aliphatic fragments.
Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of the hydroxyl group and the connectivity of the cyclopropyl and fluorophenyl moieties.
Plausible MS/MS Fragment Ions of this compound
| m/z (Nominal) | Proposed Fragment | Plausible Loss from Parent Ion |
|---|---|---|
| 166 | [C₁₀H₁₁FO]⁺• | Molecular Ion |
| 148 | [C₁₀H₉F]⁺• | Loss of H₂O |
| 135 | [C₉H₈F]⁺ | Loss of •CH₂OH |
| 123 | [C₇H₄F]⁺ | Cleavage of cyclopropyl ring and CH₂OH |
| 109 | [C₆H₄F-CH]⁺ | Tropylium-like ion from fluorophenyl group |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These two techniques are complementary; FTIR is more sensitive to polar bonds and asymmetric vibrations, while Raman is better for non-polar, symmetric bonds.
For this compound, the FTIR spectrum would be dominated by a strong, broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. Other key peaks would include C-H stretching vibrations for the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (approx. 1500-1600 cm⁻¹), a strong C-F stretching vibration (approx. 1220-1240 cm⁻¹), and a C-O stretching vibration (approx. 1050-1150 cm⁻¹).
The Raman spectrum would clearly show the symmetric aromatic ring breathing modes and the C-H stretching vibrations. The cyclopropyl ring breathing mode, which is often a strong and characteristic Raman band, would also be observable.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman | Medium-Strong |
| Aromatic C=C Stretch | 1500 - 1600 | FTIR, Raman | Medium-Strong |
| C-F Stretch | 1220 - 1240 | FTIR | Strong |
| C-O Stretch | 1050 - 1150 | FTIR | Strong |
Based on a comprehensive search for scientific literature, specific experimental data for the compound "this compound" corresponding to the requested sections on X-ray crystallography and chiroptical spectroscopy is not available in the public domain.
Detailed crystallographic and spectroscopic analyses, including unit cell parameters, intermolecular interactions, and circular dichroism spectra, are highly specific to a molecule's unique structure. The available research data pertains to a different, more complex molecule, "[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol," and cannot be used to describe "this compound."
Therefore, it is not possible to generate a scientifically accurate article for "this compound" that adheres to the provided outline and content requirements. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
The specified outline requires detailed data from quantum chemical calculations (like DFT), molecular dynamics simulations, energetic analyses of isomers, and the calculation of spectroscopic parameters. This level of detail is contingent upon published scientific literature where researchers have performed these specific computational analyses on this molecule.
Without access to such foundational research, generating content for the following sections would be speculative and would not meet the required standards of accuracy and factual reporting:
Computational Chemistry and Theoretical Investigations
Computational Studies of Structure-Property Relationships:No available studies linking its computed structure to its non-clinical properties.
Therefore, this article cannot be generated as per the instructions. To provide the requested information, original research performing these computational studies on [2-(4-Fluorophenyl)cyclopropyl]methanol would need to be published and made accessible.
Chemical Biology and Mechanistic Biological Studies in Vitro Focus
In Vitro Molecular Target Identification and Binding Studies
In vitro studies are fundamental to elucidating the direct molecular interactions of a compound, free from the complexities of a whole-organism system. For [2-(4-Fluorophenyl)cyclopropyl]methanol, while its primary documented role is a key intermediate in the synthesis of the HMG-CoA reductase inhibitor, Pitavastatin, the biological interactions of its constituent parts can be inferred from studies on related molecules google.comgoogle.com.
While specific enzyme inhibition profiles for this compound are not extensively documented, studies on analogous compounds provide insight into potential mechanisms. Cyclopropane-containing molecules can act as mechanism-based inhibitors for certain enzymes, particularly quinoprotein alcohol dehydrogenases nih.govnih.gov. For instance, while cyclopropylmethanol (B32771) itself can act as a substrate for methanol (B129727) dehydrogenase (MDH) and be oxidized without opening its ring, other derivatives like cyclopropanol (B106826) can inactivate the enzyme nih.gov.
The proposed mechanism for related inhibitors involves the abstraction of a proton, leading to the rearrangement of the cyclopropoxy anion into a ring-opened carbanion, which then attacks an electrophilic center of the enzyme's cofactor, such as PQQ (pyrroloquinoline quinone) nih.gov. Another related compound, cyclopropylamine, has been shown to be a mechanism-based inhibitor of methylamine (B109427) dehydrogenase, causing irreversible inactivation and covalent modification of the enzyme's cofactor nih.gov. Given that this compound possesses a cyclopropyl (B3062369) ring attached to a carbinol, it could theoretically interact with alcohol dehydrogenases, potentially acting as either a substrate or an inhibitor depending on the specific enzyme's active site architecture nih.govresearchgate.net.
There is limited publicly available data from in vitro studies detailing specific receptor ligand interactions for this compound itself. Identifying such interactions would typically involve a suite of ligand-binding assays to quantify binding affinity, kinetics, and specificity nih.gov. These methods are crucial for understanding how a molecule initiates a signal cascade or blocks a biological process at the receptor level nih.gov.
Techniques used for such investigations include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), which can determine the strength and thermodynamics of the interaction between the ligand and the receptor nih.gov. While direct studies on this compound are scarce, the well-documented activity of its downstream product, Pitavastatin, confirms that the core structure contributes to high-affinity binding to the active site of the HMG-CoA reductase enzyme, which functions as the drug's molecular target.
Structure-Activity Relationship (SAR) Studies based on Molecular Interactions (in vitro)
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, its SAR is intrinsically linked to its role as a building block for more complex molecules like Pitavastatin. The specific arrangement of its fluorophenyl ring, cyclopropyl group, and methanol function is critical for the biological activity of the final product.
The synthesis of this compound is achieved through the reduction of its precursor, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate researchgate.net. This synthetic route allows for the potential creation of various analogues to probe the SAR. While specific SAR studies on this intermediate are not published, a hypothetical analogue design strategy would involve systematic modification of its key structural components.
Potential modifications to probe structure-activity relationships could include:
Phenyl Ring Substitution: Moving the fluorine atom to the ortho or meta positions, or replacing it with other halogens (Cl, Br) or different electron-withdrawing/donating groups to assess the impact on electronic and steric interactions.
Cyclopropyl Ring Modification: Altering the cyclopropyl group to other small cycloalkanes (e.g., cyclobutyl) or replacing it with an unsaturated alkene to evaluate the importance of its specific conformational rigidity.
Methanol Group Alteration: Esterifying or oxidizing the primary alcohol to an aldehyde or carboxylic acid to determine the role of the hydrogen-bond-donating hydroxyl group.
The structural features of this compound are optimized for its role as a precursor to Pitavastatin, and its contribution to the final drug's efficacy is well-established. The correlation between these features and the in vitro activity of the target drug, Pitavastatin, against HMG-CoA reductase provides an indirect SAR assessment.
Interactive Table: Hypothetical SAR of this compound Analogues
This table outlines hypothetical modifications to the core structure of this compound and the predicted impact on its utility as a synthetic intermediate for HMG-CoA reductase inhibitors, based on established SAR principles for the final drug class.
| Structural Modification | Rationale for Probing | Predicted Impact on Biological Response (as part of a larger inhibitor) |
| Phenyl Ring Modifications | ||
| Change Fluorine Position (ortho, meta) | Assess the importance of the 4-position for optimal hydrophobic pocket interaction. | Likely decrease in activity due to suboptimal fit. |
| Replace Fluorine with Chlorine/Bromine | Evaluate the effect of halogen size and electronegativity. | May maintain or slightly decrease activity. |
| Replace Fluorine with Methoxy Group | Test the effect of an electron-donating group on binding interactions. | Potential loss of activity due to steric hindrance or loss of favorable electronic interactions. |
| Cyclopropyl Ring Modifications | ||
| Replace with Cyclobutyl Ring | Determine the impact of ring size and conformation on fitting into the enzyme's active site. | Expected decrease in potency due to loss of optimal conformation. |
| Replace with Propyl or Isopropyl Chain | Assess the necessity of the rigid cyclopropyl scaffold. | Significant loss of activity, as the rigidity is key for proper orientation. |
| Methanol Group Modifications | ||
| Oxidation to Aldehyde | Remove the hydrogen-bond-donating capability and introduce an electrophilic center. | This group is typically part of a larger side chain; modification would prevent the synthesis of the target molecule. |
| Esterification | Block the hydroxyl group to prevent hydrogen bonding. | Prevents the formation of the necessary heptenoate side chain of Pitavastatin. |
Chemical Probes and Tools Derived from this compound
A chemical probe is a molecule used to study and manipulate a biological system, often by binding to a specific protein target. While this compound serves as a crucial synthetic intermediate, there is no significant evidence in the literature of it being developed into a chemical probe google.comgoogle.com. Its primary application remains in the multi-step synthesis of Pitavastatin google.com.
Theoretically, the molecule could be adapted for use as a chemical probe. For instance, a fluorescent dye could be attached to the methanol group to visualize its localization within cells, or a photo-affinity label could be incorporated to covalently bind to and identify its molecular targets. However, such tool compounds derived from this specific methanol have not been reported.
Metabolic Pathway Elucidation (in vitro, chemical transformations)
There are no specific studies detailing the in vitro metabolic fate of this compound. Typically, compounds containing a cyclopropyl ring and an aromatic moiety attached to a primary alcohol would be investigated for several potential metabolic reactions. These could include:
Oxidation of the primary alcohol: The methanol group is a likely site for oxidation by alcohol dehydrogenases and aldehyde dehydrogenases, potentially forming the corresponding aldehyde and carboxylic acid metabolites.
Aromatic hydroxylation: The fluorophenyl group could undergo hydroxylation at various positions, mediated by cytochrome P450 (CYP) enzymes.
Cyclopropyl ring opening: While generally more stable, the cyclopropyl ring can be a substrate for oxidative ring cleavage by certain CYP isoforms.
However, without experimental data from in vitro systems such as liver microsomes, S9 fractions, or recombinant enzymes, any discussion of the metabolic pathway of this compound remains purely speculative. Consequently, no data tables on metabolite identification or enzyme kinetics can be generated at this time. Further research is required to elucidate the biotransformation of this compound.
Advanced Analytical Methodologies for Research and Development
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones of purity assessment and isomer separation for [2-(4-Fluorophenyl)cyclopropyl]methanol. These methods offer high resolution and sensitivity, enabling the separation of the main compound from process-related impurities and its stereoisomers.
The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its impurities. Given the structure of this compound, both techniques can be effectively utilized. A typical reversed-phase HPLC (RP-HPLC) method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases.
Gas chromatography, on the other hand, is well-suited for analyzing volatile compounds. For this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. The sample is vaporized and carried through the column by an inert gas, with separation occurring based on the components' boiling points and interactions with the stationary phase.
A critical aspect of analyzing this compound is the resolution of its cis and trans diastereomers. The relative configuration of the substituents on the cyclopropane (B1198618) ring significantly impacts the biological activity of the final drug product. Both HPLC and GC methods can be optimized to achieve baseline separation of these isomers, allowing for their individual quantification.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18, C8 | Acetonitrile/Water, Methanol/Buffer | UV-Vis (e.g., 225 nm) | Purity assessment, Diastereomeric resolution |
| GC | Phenyl(5%)-methylpolysiloxane | Helium, Nitrogen | Flame Ionization Detector (FID) | Purity assessment, Isomer resolution, Residual solvent analysis |
Chiral Chromatography for Enantiomeric Excess Determination
As a chiral molecule, this compound exists as a pair of enantiomers for each of its cis and trans diastereomers. The pharmacological activity of these enantiomers can differ significantly, making the determination of enantiomeric excess (e.e.) a crucial step in quality control. Chiral chromatography is the gold standard for this purpose. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. The selection of the appropriate CSP and mobile phase is critical for achieving optimal enantiomeric resolution. Both normal-phase (using non-polar mobile phases like hexane/isopropanol) and reversed-phase (using aqueous-organic mobile phases) chiral HPLC methods can be developed.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. value is indicative of a successful asymmetric synthesis or resolution process.
| Parameter | Description |
| Chiral Stationary Phase | Typically polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water |
| Detection | UV-Vis |
| Primary Outcome | Determination of the ratio of enantiomers and calculation of enantiomeric excess (e.e.) |
Hyphenated Techniques for Impurity Profiling and Structural Confirmation
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for identifying and structurally elucidating unknown impurities.
In GC-MS, the separated components from the GC column are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This data, in conjunction with the retention time, allows for the confident identification of impurities by comparing their mass spectra to libraries of known compounds. nih.gov GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present from the synthesis process.
LC-MS offers the advantage of being applicable to a wider range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The effluent from the HPLC column is directed to the mass spectrometer, providing mass information for each separated peak. This is instrumental for the structural confirmation of the main compound and for the characterization of non-volatile impurities and degradation products.
| Technique | Ionization Method | Mass Analyzer | Application |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Impurity identification, Structural elucidation of volatile compounds |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole, Time-of-Flight (TOF) | Impurity profiling, Structural confirmation of non-volatile compounds, Degradation studies |
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential components in modern organic chemistry, serving as foundational units for the synthesis of enantiomerically pure complex molecules, particularly in the development of new chemical entities. Chiral alcohols, specifically, are key intermediates for producing high-value chiral compounds. The asymmetric catalytic hydrogenation of carbonyl compounds is a highly efficient method for synthesizing these chiral alcohols.
When prepared in an enantiomerically pure form, such as (R)-[2-(4-Fluorophenyl)cyclopropyl]methanol or its (S)-enantiomer, the compound serves as a valuable chiral building block. nih.gov The fixed stereocenter of the chiral alcohol can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. This control allows chemists to construct complex target molecules with a specific three-dimensional architecture, which is crucial as the biological and physical properties of molecules are often dependent on their stereochemistry. The use of such building blocks is a strategic approach to streamline the synthesis of enantiopure products by incorporating a pre-existing stereocenter. researchgate.net
Precursor for the Synthesis of Complex Organic Molecules
The reactivity of the hydroxyl group and the unique properties of the cyclopropyl (B3062369) ring make [2-(4-Fluorophenyl)cyclopropyl]methanol an important precursor in multi-step synthetic sequences. wikipedia.org It is notably used as a key intermediate in the synthesis of complex heterocyclic structures, such as quinoline (B57606) derivatives. google.comgoogle.com
For instance, a significant application is its role in the pathway to synthesize (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. researchgate.net This more complex molecule is a critical intermediate for certain HMG-CoA reductase inhibitors. google.com The synthesis involves the reduction of a 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate precursor. google.com Various reducing agents can be employed for this transformation, including a combination of magnesium chloride (MgCl₂) and potassium borohydride (B1222165) (KBH₄) or a diborane-THF solution generated in situ from sodium borohydride and concentrated hydrochloric acid. google.comgoogle.com The successful execution of this reduction highlights the utility of cyclopropyl-containing methanols as stable intermediates in the construction of elaborate molecular frameworks. researchgate.net
The table below summarizes a key synthetic application of a related precursor leading to the formation of a complex quinoline methanol (B129727).
| Precursor | Reaction Type | Product |
| 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate | Reduction | (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol |
Exploration in Polymer and Materials Chemistry
In the broader field of polymer science, alcohols are fundamental components that can serve as monomers, solvents, and reactants in polymerization processes. numberanalytics.com Alcohols are commonly used as monomers in condensation polymerizations to create polymers such as polyesters and polyurethanes. numberanalytics.com
While specific research on the direct use of this compound in polymer chemistry is not widely documented, its structure suggests potential applications. The hydroxyl group allows it to be incorporated into polymer chains as a monomer or as a functional side group. The presence of the cyclopropyl ring offers unique possibilities. Cyclopropanol (B106826) itself is known to be highly unstable and prone to ring-opening reactions due to significant ring strain. wikipedia.org This inherent reactivity could be exploited in materials science to create polymers with novel properties. For example, incorporating cyclopropylmethanol (B32771) units into a polymer backbone could introduce sites for controlled degradation or cross-linking through thermal or chemical ring-opening, potentially leading to the development of smart materials or functional plastics. The fluorophenyl group would further impart specific properties such as hydrophobicity and thermal stability to the resulting polymer.
Development of Novel Reagents and Catalysts
The structure of this compound makes it a suitable scaffold for the development of new chemical reagents and catalysts. The hydroxyl group can be readily converted into other functional groups. For instance, its transformation into a good leaving group (e.g., a tosylate or mesylate) would produce a reagent capable of transferring the 2-(4-fluorophenyl)cyclopropyl moiety to other molecules through nucleophilic substitution.
Furthermore, in its chiral form, the molecule could be elaborated into a chiral ligand for asymmetric catalysis. By attaching a coordinating group, it could bind to a metal center, creating a chiral environment that influences the stereochemical course of a catalytic reaction. Chiral amines and alcohols are widely used as chiral auxiliaries and ligands in stereoselective synthesis. The rigid cyclopropane (B1198618) framework could provide a well-defined steric environment, which is a desirable feature for an effective chiral ligand. The development of such reagents and catalysts from readily available building blocks like this compound is a continuous goal in synthetic organic chemistry.
Future Research Directions and Interdisciplinary Prospects
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The synthesis of fluorinated cyclopropanes is an area of active research. acs.org Future efforts concerning [2-(4-Fluorophenyl)cyclopropyl]methanol are likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.
Biocatalytic and Chemoenzymatic Approaches: Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce waste and improve sustainability. jocpr.commdpi.com Biocatalysis, using enzymes for chemical transformations, offers significant advantages due to its high selectivity and mild reaction conditions. rjeid.com Research into engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, has shown promise for the stereoselective synthesis of cyclopropanes. wpmucdn.comwpmucdn.com Future work could involve developing specific biocatalysts for the asymmetric cyclopropanation of 4-fluorostyrene (B1294925) derivatives, leading to enantioenriched forms of this compound. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, could also streamline the production of complex derivatives. rjeid.comrsc.org
Catalytic Innovations: The development of novel catalytic methods is crucial. While rhodium and copper complexes are traditionally used for cyclopropanation, research is ongoing to find more sustainable and efficient catalysts. taylorfrancis.com This includes exploring catalytic asymmetric cyclopropanations using precursors other than diazoalkanes, such as gem-dichloroalkanes with cobalt catalysts, to enhance safety and scalability. dicp.ac.cn Furthermore, developing methods that utilize more abundant and less toxic metals or even organocatalytic approaches represents a significant goal for green chemistry. lookchem.com The focus will be on increasing atom economy, reducing the number of synthetic steps, and utilizing renewable feedstocks and greener solvents. jocpr.com
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Multi-step reactions often involving stoichiometric reagents, metal catalysts (e.g., Rh, Cu), and organic solvents. taylorfrancis.comgoogle.com | Established and versatile for various derivatives. | Improving yields and stereoselectivity; reducing hazardous waste. |
| Biocatalytic Synthesis | Use of isolated enzymes or whole-cell systems to catalyze key steps, particularly the cyclopropanation. wpmucdn.comwpmucdn.com | High stereoselectivity, mild reaction conditions (aqueous media, room temperature), reduced environmental impact. rjeid.com | Enzyme discovery and engineering for specific substrates; process optimization for industrial scale-up. |
| Chemoenzymatic Synthesis | A hybrid approach combining enzymatic steps with chemical transformations to leverage the strengths of both. rsc.org | Optimal efficiency by using enzymes for challenging stereoselective steps and chemical methods for robust, high-yielding steps. | Designing integrated multi-step, one-pot processes to minimize purification steps. |
| Advanced Catalysis | Development of novel homogeneous or heterogeneous catalysts, including organocatalysts or earth-abundant metal catalysts. dicp.ac.cnlookchem.com | Improved catalyst recyclability, lower cost, reduced toxicity, and potentially novel reactivity or selectivity. | Discovery of catalysts for direct C-H functionalization or asymmetric carbene transfer from safer precursors. |
Advanced Computational Design and Predictive Modeling for Chemical Properties
Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. jocpr.com For this compound and its potential derivatives, advanced computational design and predictive modeling will be instrumental.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By developing 3D-QSAR models for a series of this compound analogs, researchers can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for a desired biological effect. mdpi.commdpi.com This allows for the rational design of new derivatives with enhanced potency and selectivity, thereby reducing the need for extensive trial-and-error synthesis and screening. jocpr.com
Predictive Modeling of Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties. researchgate.net For this compound, future research could focus on modeling its conformational preferences, electronic structure, and reactivity. Such studies can provide insights into how the cyclopropyl (B3062369) and fluorophenyl groups influence the molecule's interactions with biological targets. Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. jocpr.comresearchgate.net
Table 2: Computational and Predictive Modeling Applications
| Modeling Technique | Objective | Potential Outcome for this compound |
|---|---|---|
| 3D-QSAR / 5D-QSAR | Correlate 3D structural features with biological activity. nih.govmdpi.com | Identification of key pharmacophoric features; rational design of more potent and selective analogs. |
| Density Functional Theory (DFT) | Calculate electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors. researchgate.net | Understanding of chemical stability, reaction mechanisms, and sites for potential metabolism. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its interaction with biological targets (e.g., enzymes, receptors). mdpi.com | Elucidation of binding modes and estimation of binding free energies to guide lead optimization. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. jocpr.com | Early identification of potential liabilities (e.g., poor absorption, rapid metabolism, toxicity) to prioritize compounds for synthesis. |
Applications in Supramolecular Chemistry or Nanotechnology
The distinct functional groups of this compound—a hydroxyl group capable of hydrogen bonding, an aromatic fluorophenyl ring for π-π stacking, and a rigid cyclopropyl scaffold—make it an interesting building block for supramolecular chemistry and nanotechnology.
Supramolecular Assembly: Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. nih.gov The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, while the fluorophenyl ring can participate in aromatic interactions. These directional forces could be harnessed to guide the self-assembly of the molecule into higher-order structures like nanofibers, gels, or liquid crystals. researchgate.netnih.gov Future research could explore how modifications to the core structure influence these self-assembly processes, potentially leading to new "smart" materials that respond to external stimuli. nih.gov
Nanotechnology Applications: In nanotechnology, molecules with well-defined shapes and functionalities are used to construct nanoscale devices and materials. The rigid cyclopropyl moiety can act as a predictable structural linker or spacer. Derivatives of this compound could be functionalized and anchored onto nanoparticle surfaces (e.g., gold, silica) to modify their properties, such as solubility, stability, or biological targeting. Another avenue of exploration is the incorporation of this molecule into polymer backbones to create materials with unique mechanical or thermal properties. longdom.org
Table 3: Potential Roles of Functional Moieties in Supramolecular Systems
| Functional Group | Potential Non-Covalent Interaction | Application in Supramolecular Chemistry/Nanotechnology |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Directing self-assembly into ordered networks; formation of hydrogels or organogels. nih.govnih.gov |
| 4-Fluorophenyl Ring | π-π Stacking, Hydrophobic Interactions, Halogen Bonding | Stabilizing stacked assemblies; creating recognition sites for other aromatic molecules. |
| Cyclopropyl Ring | Rigid Scaffold/Linker | Providing conformational constraint and precise spatial positioning of other functional groups in a larger assembly. iris-biotech.de |
Interdisciplinary Research with Other Scientific Fields (e.g., Agrochemistry, Chemical Sensing)
The unique combination of a cyclopropane (B1198618) ring and a fluorine atom suggests potential applications beyond medicinal chemistry, inviting interdisciplinary collaboration.
Agrochemistry: Cyclopropyl and fluorinated motifs are prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. longdom.orgmdpi.com The cyclopropyl group can enhance biological activity and metabolic stability, while fluorine substitution can improve uptake and transport in plants. longdom.org Future research should involve screening this compound and its derivatives for potential agrochemical activity. This would entail collaboration between synthetic chemists and agricultural scientists to evaluate efficacy against various pests and weeds, as well as to assess environmental fate and ecotoxicity.
Chemical Sensing: The fluorophenyl group offers a handle for developing novel chemical sensors. The ¹⁹F nucleus has a distinct NMR signal that is highly sensitive to its local chemical environment. This property could be exploited to design sensor molecules where binding of a specific analyte near the fluorophenyl ring causes a detectable shift in the ¹⁹F NMR spectrum. Alternatively, the molecule could be incorporated into fluorescent probes where interaction with a target analyte modulates its emission properties. Such research would bridge organic synthesis with analytical chemistry and materials science to create new tools for environmental monitoring or diagnostic applications.
Table 4: Interdisciplinary Research Opportunities
| Scientific Field | Potential Application | Rationale | Required Collaboration |
|---|---|---|---|
| Agrochemistry | Development of new pesticides or herbicides. | Cyclopropane and fluorine moieties are known to enhance the efficacy and stability of agrochemicals. longdom.orgmdpi.com | Synthetic Chemists, Plant Biologists, Entomologists, Toxicologists. |
| Chemical Sensing | Design of ¹⁹F NMR-based or fluorescent sensors. | The fluorine atom provides a sensitive probe for detecting changes in the local molecular environment upon analyte binding. | Organic Chemists, Analytical Chemists, Materials Scientists. |
| Materials Science | Creation of specialty polymers or liquid crystals. | The molecule's rigidity and capacity for self-assembly could be used to create materials with tailored properties. longdom.org | Polymer Chemists, Physicists, Engineers. |
| Medicinal Chemistry | Scaffold for drug discovery. | The cyclopropyl and fluoro- substituents are known to impart favorable drug-like properties. acs.orgscientificupdate.comsemanticscholar.org | Medicinal Chemists, Pharmacologists, Biologists. |
Q & A
Q. What synthetic routes are effective for producing [2-(4-Fluorophenyl)cyclopropyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of allylic precursors or reduction of ketone/ester derivatives. For example, KBH₄ and MgCl₂ in THF under reflux can reduce esters to alcohols (90.3% yield reported for analogous compounds) . Alternatively, nucleophilic substitution using bases like K₂CO₃ under reflux replaces halides or other leaving groups with hydroxyl moieties . Key factors include solvent polarity (THF or ethyl acetate), temperature control (reflux at 60–80°C), and stoichiometric ratios of reducing agents. Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm) .
- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯O/N interactions in crystal packing) .
Q. How does the cyclopropane ring influence the compound’s stability in acidic or basic conditions?
- Methodological Answer : Cyclopropane’s ring strain increases susceptibility to acid-catalyzed rearrangements. For example, cyclopropyl epoxides in methanol form stereoisomeric methoxycyclobutanes under acidic conditions . Stability studies should use pH-controlled buffers and monitor degradation via HPLC. Preferential ring-opening in strong acids (e.g., H₂SO₄) versus stability in mild bases (e.g., NaHCO₃) is observed in analogues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer : Contradictory data often arise from off-target effects or assay variability. Use orthogonal methods:
- Competitive Binding Assays : Co-incubate with selective antagonists (e.g., NK3 receptor antagonists like SB222200) to confirm target specificity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate true activity from noise .
- Structural Analysis : Compare crystal structures of ligand-receptor complexes to identify binding motifs .
Q. What strategies enhance enantiomeric purity during synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective cyclopropanation with Rh(II) or Cu catalysts to control stereochemistry .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates diastereomers .
- Chiral Chromatography : HPLC with amylose-based columns resolves enantiomers (e.g., >95% ee achieved for boronate analogues) .
Q. What role does the 4-fluorophenyl group play in structure-activity relationships (SAR) for biological targets?
- Methodological Answer : The 4-fluorophenyl group enhances binding via:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity, improving interactions with basic residues (e.g., lysine in enzyme active sites) .
- Hydrophobic Interactions : The aryl group fits into hydrophobic pockets, as seen in NK3 receptor binding studies .
- SAR Validation : Synthesize analogues (e.g., 4-chloro or unsubstituted phenyl) and compare IC₅₀ values .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track metabolites via LC-MS .
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites (e.g., hydroxylation at cyclopropane or phenyl rings) .
- In Vivo Studies : Administer to rodents and analyze plasma/urine for glucuronide or sulfate conjugates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
